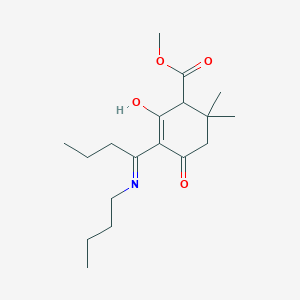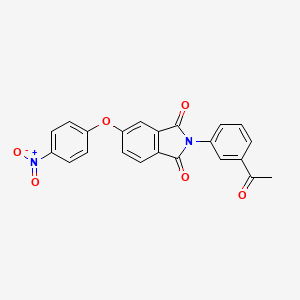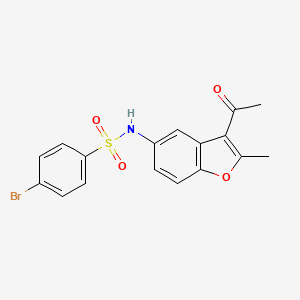![molecular formula C24H21N7O2 B6007007 1-{(Z)-[(4-methylquinazolin-2-yl)amino][(phenylcarbamoyl)amino]methylidene}-3-phenylurea (non-preferred name)](/img/structure/B6007007.png)
1-{(Z)-[(4-methylquinazolin-2-yl)amino][(phenylcarbamoyl)amino]methylidene}-3-phenylurea (non-preferred name)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{(Z)-[(4-methylquinazolin-2-yl)amino][(phenylcarbamoyl)amino]methylidene}-3-phenylurea is a complex organic compound with a unique structure that combines quinazoline and urea moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{(Z)-[(4-methylquinazolin-2-yl)amino][(phenylcarbamoyl)amino]methylidene}-3-phenylurea typically involves multiple steps, starting with the preparation of the quinazoline derivative. The key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or similar reagents.
Introduction of the Methyl Group: The methyl group is introduced at the 4-position of the quinazoline ring through alkylation reactions.
Coupling with Phenylurea: The final step involves the coupling of the quinazoline derivative with phenylurea under specific conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{(Z)-[(4-methylquinazolin-2-yl)amino][(phenylcarbamoyl)amino]methylidene}-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially leading to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, especially at the 2-position, using reagents like halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines.
Major Products:
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Amine derivatives.
Substitution Products: Substituted quinazoline derivatives.
Applications De Recherche Scientifique
1-{(Z)-[(4-methylquinazolin-2-yl)amino][(phenylcarbamoyl)amino]methylidene}-3-phenylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism of action of 1-{(Z)-[(4-methylquinazolin-2-yl)amino][(phenylcarbamoyl)amino]methylidene}-3-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation.
Comparaison Avec Des Composés Similaires
1-(4-methylquinazolin-2-yl)guanidine: Shares the quinazoline core but differs in the functional groups attached.
2-(Methyl(quinazolin-4-yl)amino)acetic acid: Another quinazoline derivative with different substituents.
Uniqueness: 1-{(Z)-[(4-methylquinazolin-2-yl)amino][(phenylcarbamoyl)amino]methylidene}-3-phenylurea is unique due to its combination of quinazoline and urea moieties, which confer specific chemical and biological properties
Propriétés
IUPAC Name |
1-[N'-(4-methylquinazolin-2-yl)-N-(phenylcarbamoyl)carbamimidoyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N7O2/c1-16-19-14-8-9-15-20(19)28-21(25-16)29-22(30-23(32)26-17-10-4-2-5-11-17)31-24(33)27-18-12-6-3-7-13-18/h2-15H,1H3,(H4,25,26,27,28,29,30,31,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXZZJOGIFNFEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)N=C(NC(=O)NC3=CC=CC=C3)NC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1-[1-[(1-Methylbenzimidazol-2-yl)methyl]piperidin-3-yl]piperidin-4-yl]methanol](/img/structure/B6006924.png)
![1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[4-(methylthio)benzyl]ethanamine](/img/structure/B6006932.png)
![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,5-dimethoxybenzohydrazide](/img/structure/B6006937.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-(2-furyl)-N-methyl-2-oxoacetamide](/img/structure/B6006942.png)
![(2Z)-2-[[2-(3,4-dimethylphenyl)-3-hydroxy-5-oxo-1H-pyrazol-4-yl]methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6006950.png)

![2-(2-chlorobenzyl)-4-[3-(3-thienyl)propanoyl]morpholine](/img/structure/B6006964.png)
![(2E)-2-{2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzylidene}-N'-nitrohydrazinecarboximidamide](/img/structure/B6006974.png)
![N-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B6006980.png)

![3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]chromen-4-one](/img/structure/B6006987.png)
![2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-5,5-DIMETHYL-3-(3-NITROANILINO)-2-CYCLOHEXEN-1-ONE](/img/structure/B6006991.png)
![6-AMINO-3-(2H-1,3-BENZODIOXOL-5-YL)-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B6006995.png)

